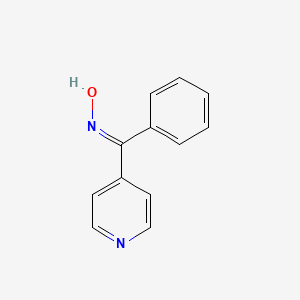

Methanone, phenyl(4-pyridyl)-, oxime

Description

Contextual Significance of Oxime Functional Groups in Organic Chemistry

The oxime functional group (RR'C=NOH) is a cornerstone in organic chemistry due to its versatile reactivity and wide-ranging applications. rsc.org Oximes are pivotal in numerous organic transformations and are recognized for their utility as intermediates in the synthesis of nitrogen-containing compounds such as amides, nitriles, and amines. tutorchase.combritannica.comijprajournal.com The formation of an oxime is a reliable method for the protection of carbonyl groups in aldehydes and ketones during multi-step syntheses. tutorchase.comnih.gov

Furthermore, the oxime moiety plays a significant role in coordination chemistry, where it can act as a ligand, binding to metal ions through its nitrogen and oxygen atoms. tutorchase.comrsc.org This ability to form stable metal complexes has been extensively explored. rsc.org The amphoteric nature of oximes, stemming from the presence of a basic nitrogen atom and an acidic hydroxyl group, contributes to their diverse coordination behavior. rsc.org Their utility also extends to analytical chemistry, where they are used to identify and characterize carbonyl compounds. tutorchase.com

Historical Development and Early Research Trajectories

The study of oximes dates back to their discovery by Viktor Meyer in the late 19th century, which opened a new chapter in the chemistry of nitrogen-containing organic compounds. acs.org The classical and most common method for synthesizing oximes is the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and hydroxylamine (B1172632), typically in the presence of an acid catalyst. tutorchase.combritannica.comfiveable.me This reaction proceeds via an addition-elimination mechanism to form the characteristic C=N-OH group. thieme-connect.com

For Methanone (B1245722), phenyl(4-pyridyl)-, oxime, the synthesis involves the reaction of its corresponding ketone precursor, phenyl(4-pyridyl)methanone, with hydroxylamine or its salt, such as hydroxylamine hydrochloride. prepchem.comorgsyn.org Early research focused on mastering these synthesis methods and characterizing the resulting products. Over the decades, research has evolved to include the development of more efficient and stereoselective synthesis techniques, allowing for greater control over the geometry of the resulting oxime. thieme-connect.comorganic-chemistry.org

Overview of Structural Isomerism and its Implications within the Methanone, phenyl(4-pyridyl)-, oxime Scaffold

Due to the restricted rotation around the carbon-nitrogen double bond (C=N), oximes derived from unsymmetrical ketones can exist as geometric isomers. adichemistry.com In the case of this compound, the precursor ketone is unsymmetrical (with a phenyl group and a 4-pyridyl group attached to the carbonyl carbon), leading to the formation of two distinct geometric isomers, designated as E and Z. thieme-connect.com

The E/Z notation is determined by assigning priorities to the substituents on the carbon and nitrogen atoms of the C=N double bond according to the Cahn-Ingold-Prelog (CIP) rules. adichemistry.com

On the carbon atom, the phenyl and 4-pyridyl groups are compared.

On the nitrogen atom, the hydroxyl (-OH) group is compared to the lone pair of electrons.

The isomer where the higher-priority groups on each atom are on the same side of the double bond is designated Z (from the German zusammen, meaning "together"). The isomer where they are on opposite sides is designated E (from the German entgegen, meaning "opposite"). adichemistry.com

These isomers are distinct compounds with different physical properties, such as melting points and spectroscopic characteristics, and can exhibit different biological activities and chemical reactivity. thieme-connect.comresearchgate.net The ratio of E to Z isomers produced in a synthesis can be influenced by reaction conditions such as temperature, solvent, and the presence of specific catalysts. thieme-connect.comresearchgate.net Unlike imines, which often interconvert rapidly at room temperature, the E and Z isomers of many oximes are stable enough to be separated and isolated. chemicalforums.com

Table 2: E/Z Isomerism in this compound

| Isomer | Configuration of High-Priority Groups | IUPAC Name Example |

|---|---|---|

| E | Opposite sides of the C=N double bond | (E)-Phenyl(pyridin-4-yl)methanone oxime |

| Z | Same side of the C=N double bond | (Z)-Phenyl(pyridin-4-yl)methanone oxime guidechem.comarctomsci.com |

The ability to selectively synthesize or separate these isomers is crucial for research that investigates the specific properties and applications of each stereoisomer. thieme-connect.comrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

(NE)-N-[phenyl(pyridin-4-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C12H10N2O/c15-14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,15H/b14-12+ |

InChI Key |

SNRZFINAACEZKZ-WYMLVPIESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/C2=CC=NC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methanone, Phenyl 4 Pyridyl , Oxime and Its Derivatives

Conventional Synthetic Pathways

Conventional methods for the synthesis of Methanone (B1245722), phenyl(4-pyridyl)-, oxime primarily rely on well-established organic reactions, providing reliable and straightforward access to the target molecule.

Condensation Reactions from Ketone Precursors

The most common and direct route to Methanone, phenyl(4-pyridyl)-, oxime involves the condensation reaction of its corresponding ketone precursor, phenyl(4-pyridyl)methanone, with hydroxylamine (B1172632) or its salts. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.

A typical procedure involves dissolving phenyl(4-pyridyl)methanone in a suitable solvent, such as ethanol (B145695) or aqueous ethanol, and treating it with hydroxylamine hydrochloride in the presence of a base. The base, often sodium hydroxide (B78521) or pyridine (B92270), is crucial for neutralizing the hydrochloric acid and liberating the free hydroxylamine, which then acts as the nucleophile. The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. The product, this compound, often precipitates from the reaction mixture upon cooling or after the addition of water and can be purified by recrystallization.

A representative experimental procedure, adapted from the synthesis of a similar pyridyl oxime, involves the reaction of the ketone with hydroxylamine hydrochloride in an aqueous solution at a controlled temperature. orgsyn.org The product is then isolated by filtration and can be purified by recrystallization from a suitable solvent like water or ethanol.

Table 1: Representative Condensation Reaction for the Synthesis of a Pyridyl Oxime orgsyn.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield |

| 4-Acetylpyridine (B144475) | Hydroxylamine hydrochloride | Sodium hydroxide | Water | 0-5 °C | 2 hours | 81-88% (crude) |

Note: This table represents the synthesis of 4-acetylpyridine oxime, a closely related analogue, to illustrate the general reaction conditions.

Nucleophilic Addition Reactions

While the condensation with hydroxylamine is the primary nucleophilic addition reaction for the synthesis of the parent oxime, other nucleophiles can be employed to introduce different functionalities. For instance, the synthesis of O-substituted oxime ethers can be achieved through nucleophilic substitution on a suitable precursor. However, the direct synthesis of this compound via other nucleophilic addition routes is less common.

Advanced Synthetic Approaches

To overcome some of the limitations of conventional methods, such as long reaction times and the use of stoichiometric amounts of reagents, advanced synthetic approaches have been developed. These methods often offer improved efficiency, higher yields, and more environmentally friendly conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of oximes. The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields.

In a typical microwave-assisted synthesis of this compound, a mixture of phenyl(4-pyridyl)methanone, hydroxylamine hydrochloride, and a base in a suitable solvent is subjected to microwave irradiation in a dedicated reactor. The high energy and efficient heating provided by microwaves accelerate the rate of the condensation reaction. This technique is particularly advantageous for high-throughput synthesis and library generation. Reports on the microwave-assisted synthesis of various pyridinyl and other heterocyclic compounds highlight the significant rate enhancements and high yields achievable with this technology. researchgate.netmdpi.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Quaternary Salts of Pyridoxal Oxime nih.gov

| Method | Solvent | Reaction Time | Yield |

| Conventional Heating | Acetone | 24 hours | 72% |

| Microwave (Solvent) | Acetone | 3-5 minutes | 58-94% |

| Microwave (Solvent-free) | Silica gel | 7-10 minutes | 42-78% |

Note: This table illustrates the general advantages of microwave synthesis for a related pyridyl oxime derivative.

Optimized Reaction Conditions and Yield Enhancement Strategies

Several strategies can be employed to optimize the synthesis of this compound and enhance its yield. These include the careful selection of solvents, catalysts, and reaction temperatures. For the condensation reaction, the choice of base can influence the reaction rate and the purity of the product. While strong bases like sodium hydroxide are effective, milder bases such as pyridine or sodium acetate (B1210297) can also be used, sometimes leading to cleaner reactions. orgsyn.org

The molar ratio of reactants is another critical parameter. Using a slight excess of hydroxylamine hydrochloride can help to drive the reaction to completion. Purification techniques, such as recrystallization from an appropriate solvent system, are essential for obtaining a high-purity product. For instance, in the synthesis of 4-acetylpyridine oxime, a two-step recrystallization process from hot water was employed to isolate the pure E-isomer. orgsyn.org

Synthesis of Functionalized Derivatives of this compound

The oxime functional group in this compound provides a versatile handle for the synthesis of a variety of functionalized derivatives, primarily through reactions at the oxygen atom. These derivatives, such as oxime ethers and esters, are of interest for their potential applications in medicinal chemistry and materials science.

The synthesis of O-alkyl and O-acyl derivatives is typically achieved through nucleophilic substitution reactions. The parent oxime is first deprotonated with a suitable base, such as sodium hydride, to form the corresponding oximate anion. This nucleophilic anion can then react with an electrophile, such as an alkyl halide or an acyl chloride, to yield the desired O-substituted derivative.

A documented example of this approach is the synthesis of phenyl 4-pyridinyl ketone, O-cyanomethyl oxime. prepchem.com In this procedure, phenyl 4-pyridinyl ketone oxime is treated with sodium hydride in dimethylformamide to generate the oximate, which is then reacted with chloroacetonitrile (B46850) to afford the O-cyanomethyl ether derivative. prepchem.com

Table 3: Synthesis of an O-Functionalized Derivative of this compound prepchem.com

| Starting Material | Base | Electrophile | Solvent | Reaction Time | Product | Yield |

| Phenyl 4-pyridinyl ketone oxime | Sodium hydride | Chloroacetonitrile | Dimethylformamide | 1.5 hours | Phenyl 4-pyridinyl ketone, O-cyanomethyl oxime | ~91% (calculated from reported masses) |

The synthesis of a wide range of oxime ethers and esters can be envisioned by employing various alkylating and acylating agents. These reactions significantly expand the chemical space accessible from this compound, allowing for the fine-tuning of its physicochemical and biological properties.

Strategies for Modification at the Oxime Moiety

The oxime functional group in this compound offers a versatile handle for a range of chemical transformations. These modifications can alter the molecule's steric and electronic properties, leading to derivatives with novel characteristics. Key strategies include O-alkylation, O-acylation, and the Beckmann rearrangement.

O-Alkylation and O-Acylation: The hydroxyl group of the oxime is nucleophilic and can react with various electrophiles. O-alkylation, the formation of an ether linkage, can be achieved by treating the oxime with an alkyl halide in the presence of a base. Similarly, O-acylation, leading to the formation of an oxime ester, is readily accomplished by reaction with acyl chlorides or anhydrides. mdpi.com These reactions are fundamental for introducing a wide array of functional groups to the oxime oxygen. For instance, the formation of O-acetyl oximes has been noted as a key step in the synthesis of other heterocyclic structures. masterorganicchemistry.com

Beckmann Rearrangement: The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides or lactams. wikipedia.orgorganic-chemistry.org When applied to a ketoxime such as this compound, this rearrangement would be expected to yield one of two possible amide products, depending on which group (phenyl or 4-pyridyl) migrates. The group that is anti-periplanar to the leaving group on the nitrogen atom is the one that migrates. illinois.edu The reaction is typically promoted by acids like sulfuric acid or phosphorus pentachloride. wikipedia.org This transformation provides a pathway to N-substituted amides, which are important structural motifs in many biologically active compounds.

Table 1: Potential Modifications at the Oxime Moiety of this compound

| Reaction | Reagents | Product Type |

|---|---|---|

| O-Alkylation | Alkyl halide, Base | Oxime ether |

| O-Acylation | Acyl chloride or Anhydride | Oxime ester |

| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄) | N-substituted amide |

Substitution Reactions on Aromatic and Pyridyl Rings

The phenyl and 4-pyridyl rings of this compound are amenable to substitution reactions, allowing for the introduction of various substituents that can modulate the compound's properties.

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org The directing effect of the substituent already present on the ring is a crucial consideration. The methanone-oxime group is generally considered to be a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl and oxime functionalities. Therefore, electrophilic attack would be expected to occur primarily at the meta-positions of the phenyl ring. libretexts.org

Nucleophilic Aromatic Substitution on the Pyridyl Ring: The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comquimicaorganica.org This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comyoutube.com In the case of this compound, if a suitable leaving group were present on the pyridyl ring, it could potentially be displaced by a nucleophile.

Table 2: Predicted Regioselectivity of Substitution Reactions

| Ring System | Reaction Type | Expected Position of Substitution | Rationale |

|---|---|---|---|

| Phenyl Ring | Electrophilic Aromatic Substitution | Meta | Deactivating, meta-directing nature of the ketone-oxime substituent. |

| Pyridyl Ring | Nucleophilic Aromatic Substitution | Ortho/Para to Nitrogen | Stabilization of the anionic intermediate by the nitrogen atom. stackexchange.comquimicaorganica.org |

Formation of Related Heterocyclic Scaffolds

This compound and its derivatives can serve as valuable precursors for the synthesis of a variety of other heterocyclic compounds. The oxime functionality, in particular, can participate in cyclization and rearrangement reactions to form new ring systems.

Synthesis of Substituted Pyridines: A prominent application of ketoxime derivatives is in the synthesis of substituted pyridines. For instance, O-acetyl ketoximes can undergo transition metal-catalyzed annulation reactions with various partners. Copper-catalyzed [3+3] annulation of ketoxime acetates with ketones is a known method for preparing unsymmetrical pyridines. rsc.org Iron-catalyzed cyclization of ketoxime acetates with aldehydes can yield symmetrical 2,4,6-trisubstituted pyridines. rsc.org Furthermore, ruthenium-catalyzed cyclization of ketoxime carboxylates with DMF has been developed for the synthesis of tetrasubstituted symmetrical pyridines. acs.org Another approach involves the NH4I-triggered [4+2] annulation of α,β-unsaturated ketoxime acetates with enamides. acs.org

Formation of Oxadiazoles: Oximes are also precursors for the synthesis of oxadiazoles, a class of five-membered heterocycles with significant applications in medicinal chemistry. rjptonline.org The synthesis of 1,2,4-oxadiazoles can be achieved from amidoximes, which can in turn be prepared from the corresponding nitriles. nih.govorganic-chemistry.org While not a direct conversion from the oxime, the nitrile can be obtained from the corresponding aldoxime, suggesting a potential synthetic route. Another related heterocycle, the 1,3,4-oxadiazole, can be synthesized from hydrazides. mdpi.com

Boulton-Katritzky Rearrangement: The Boulton-Katritzky rearrangement is a thermal or base-catalyzed reaction of certain heterocyclic compounds that can be accessed from oxime precursors. researchgate.netrsc.orgidexlab.com For example, an oxime can be a starting point for the synthesis of a 3-substituted 1,2,4-oxadiazole (B8745197), which may then undergo this rearrangement to yield a different heterocyclic system. researchgate.net This rearrangement offers a pathway to structurally diverse heterocycles. mdpi.com

Table 3: Heterocyclic Scaffolds from this compound Derivatives

| Starting Derivative | Reaction Type | Resulting Heterocycle |

|---|---|---|

| O-acetyl oxime | [3+3] Annulation with ketones | Unsymmetrical Pyridine rsc.org |

| O-acetyl oxime | Iron-catalyzed cyclization with aldehydes | Symmetrical Pyridine rsc.org |

| Oxime (via nitrile and amidoxime) | Cyclocondensation | 1,2,4-Oxadiazole nih.govnih.gov |

| Precursor to a 1,2,4-oxadiazole | Boulton-Katritzky Rearrangement | Rearranged Heterocycle researchgate.netrsc.org |

Chemical Reactivity and Transformation Mechanisms of Methanone, Phenyl 4 Pyridyl , Oxime

Oxidative Reactions of the Oxime Group

The oxidation of oximes is a fundamental transformation that can lead to various products depending on the oxidant and reaction conditions. For Methanone (B1245722), phenyl(4-pyridyl)-, oxime, the most common oxidative reaction is the regeneration of the parent ketone, phenyl(4-pyridyl)methanone. This process, often termed deoximation, is synthetically useful for removing an oxime protecting group. Metal-mediated reactions are often employed to facilitate the oxidation of the oxime group. mdpi.com Various oxidizing agents can achieve this transformation, each with its own mechanism, which may involve the formation of intermediate species that readily hydrolyze to the ketone.

| Oxidant | Typical Conditions | Primary Product |

| Sodium periodate (B1199274) (NaIO₄) | Aqueous solvent | Phenyl(4-pyridyl)methanone |

| Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) | Mild basic conditions | Phenyl(4-pyridyl)methanone |

| Iodylbenzene (PhIO₂) | Trifluoroacetic acid (TFA) | Phenyl(4-pyridyl)methanone |

| Air/Oxygen | Acidic buffer, metal catalyst | Phenyl(4-pyridyl)methanone |

In some cases, particularly with vic-dioximes, oxidation can lead to the formation of furoxan rings. mdpi.com However, for a simple ketoxime like Methanone, phenyl(4-pyridyl)-, oxime, cleavage of the C=N bond to yield the ketone is the more typical outcome.

Reductive Transformations of the Oxime Group

The reduction of the oxime group is a reliable method for the synthesis of primary amines. This transformation requires strong reducing agents capable of reducing the carbon-nitrogen double bond and cleaving the nitrogen-oxygen single bond. stackexchange.com The reaction proceeds through a hydroxylamine (B1172632) intermediate, which is further reduced to the amine. stackexchange.com The product of the complete reduction of this compound is (phenyl)(pyridin-4-yl)methanamine. A variety of reagents can be employed for this purpose, with catalytic hydrogenation and metal hydrides being the most common. uc.ptresearchgate.net While sodium borohydride (B1222165) alone is generally ineffective, its reactivity can be enhanced with additives like zirconium(IV) chloride. researchgate.net

| Reducing Agent | Typical Conditions | Primary Product |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | (Phenyl)(pyridin-4-yl)methanamine |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ammonia | (Phenyl)(pyridin-4-yl)methanamine uc.pt |

| Sodium borohydride/Zirconium(IV) chloride (NaBH₄/ZrCl₄) | Alumina support, solvent-free | (Phenyl)(pyridin-4-yl)methanamine researchgate.net |

| Platinum(IV) oxide (PtO₂) / H₂ | Acidic media | (Phenyl)(pyridin-4-yl)hydroxylamine nih.gov |

Chemoselective reduction to the corresponding hydroxylamine is more challenging due to the lability of the N-O bond but can be achieved under specific catalytic conditions, for instance, using platinum-based catalysts in acidic media. nih.gov

Substitution Reactions on the Oxime Nitrogen and Oxygen Atoms

The hydroxyl group of the oxime is nucleophilic and can undergo substitution reactions, primarily O-alkylation and O-acylation, to form oxime ethers and esters, respectively. organic-chemistry.org These reactions typically proceed by deprotonating the oxime with a base to form the more nucleophilic oximate anion, which then reacts with an electrophile (e.g., an alkyl or acyl halide). The competition between N-alkylation and O-alkylation is a known issue in the chemistry of ambident oximate anions. maynoothuniversity.ienih.gov Generally, O-alkylation is favored under most conditions. The formation of O-sulfonyl derivatives, such as tosylates, is particularly important as it converts the hydroxyl group into a good leaving group, which is the initial step in the Neber rearrangement. wikipedia.org

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | O-methyl oxime ether |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | O-acetyl oxime ester |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | O-tosyl oxime ester wikipedia.org |

| Carbodiimide/Carboxylic Acid | EDCI / R-COOH | O-acyl oxime ester organic-chemistry.org |

Rearrangement Reactions

The Beckmann rearrangement is an acid-catalyzed conversion of a ketoxime into an N-substituted amide. wikipedia.org For an unsymmetrical ketoxime like this compound, the reaction outcome is dictated by the stereochemistry of the oxime. The rearrangement is stereospecific, with the group positioned anti (trans) to the hydroxyl group migrating from the carbon to the nitrogen atom. wikipedia.orgrsc.org

This compound can exist as two geometric isomers:

(E) -isomer: The hydroxyl group is anti to the 4-pyridyl group.

(Z) -isomer: The hydroxyl group is anti to the phenyl group.

The mechanism involves protonation of the hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the anti-group to the electron-deficient nitrogen atom with the simultaneous departure of water, forming a nitrilium ion intermediate. organic-chemistry.org Subsequent hydration and tautomerization yield the final amide product. masterorganicchemistry.com

Migration of the 4-pyridyl group (from the (E)-isomer) results in the formation of N-(4-pyridyl)benzamide .

Migration of the phenyl group (from the (Z)-isomer) results in the formation of N-phenylisonicotinamide .

While the reaction is stereospecific, certain conditions can promote isomerization of the oxime, leading to a mixture of both amide products. wikipedia.org In such cases, the relative migratory aptitude of the groups can influence the product ratio, with more electron-rich aryl groups generally migrating more readily. rsc.org A variety of acidic catalysts can promote the rearrangement.

| Catalyst | Typical Conditions |

| Sulfuric Acid (H₂SO₄) | High temperature |

| Polyphosphoric Acid (PPA) | Heat |

| Phosphorus Pentachloride (PCl₅) | Anhydrous solvent |

| Thionyl Chloride (SOCl₂) | Inert solvent |

| Cyanuric Chloride / Zinc Chloride | Catalytic, mild conditions wikipedia.org |

A mechanistic nuance for aryl group migration is the potential formation of an intermediate three-membered π-complex, which has been suggested by computational studies for acetophenone (B1666503) oxime. wikipedia.org

The Neber rearrangement transforms a ketoxime into an α-amino ketone. wikipedia.org The reaction typically proceeds by first converting the oxime into an O-sulfonate (e.g., a tosylate), followed by treatment with a base such as sodium ethoxide. wikipedia.org The mechanism involves the deprotonation of the α-carbon, followed by intramolecular nucleophilic displacement of the tosylate group to form a transient 2H-azirine intermediate. organicreactions.org Subsequent hydrolysis of the azirine yields the α-amino ketone. wikipedia.org

However, the Neber rearrangement is only possible for oximes that possess an α-hydrogen atom, making them enolizable. slideshare.net this compound lacks α-hydrogens on either the phenyl or the 4-pyridyl ring attached to the oxime carbon. Therefore, this compound cannot undergo the Neber rearrangement under standard conditions. The Beckmann rearrangement is the dominant reaction pathway for this substrate upon activation of the hydroxyl group. wikipedia.org

Intramolecular Cyclization Reactions and Heterocycle Formation

The aromatic rings in this compound provide sites for intramolecular cyclization reactions, leading to the formation of complex heterocyclic structures. These reactions often proceed via highly reactive intermediates, such as radicals or nitrenes, although cationic pathways are also known. nih.gov

One potential pathway involves the generation of an iminyl radical from an oxime derivative (e.g., an O-acyl oxime). acs.org This radical can undergo intramolecular cyclization by attacking one of the aromatic rings. For instance, the iminyl radical derived from this compound could theoretically attack the ortho-position of the phenyl ring. Subsequent oxidation would lead to the formation of a fused phenanthridine-like heterocyclic system.

Another approach involves the Brønsted acid-catalyzed cyclization where the pyridine (B92270) ring participates in the reaction. nih.gov While direct cyclization of the title compound is not reported, analogous systems with appropriate side chains undergo intramolecular condensations to form fused heterocyclic lactams or other structures. nih.gov Furthermore, cascade radical cyclizations involving oxime ethers have been used to construct complex N-heterocyclic compounds, where an initially formed radical adds to the C=N bond, and the resulting radical is trapped intramolecularly. researchgate.netjaveriana.edu.co

| Reaction Type | Intermediate | Potential Product Class |

| Radical Cyclization | Iminyl Radical | Fused Pyridophenanthridines acs.org |

| Cationic Cyclization | Nitrilium Ion | Fused Pyridobenzazepines |

| Oxidative Cyclization | N-centered radical | Fused Pyridazines acs.org |

These cyclization reactions often require specific derivatization of the oxime and carefully controlled conditions to favor the intramolecular pathway over competing intermolecular reactions.

Metal-Mediated and Metal-Catalyzed Transformations of the Oxime Moiety

The oxime functional group within this compound serves as a versatile platform for a variety of metal-mediated and metal-catalyzed transformations. Coordination of the oxime nitrogen or oxygen to a metal center can significantly alter the reactivity of the C=N-OH moiety, facilitating reactions that are otherwise difficult to achieve. Research in this area explores the activation of the N-O bond, C-H functionalization of the flanking aryl and pyridyl rings, and rearrangements of the oxime structure itself. These transformations are pivotal for the synthesis of complex nitrogen-containing molecules and novel heterocyclic systems.

While the coordination chemistry of phenyl(4-pyridyl)ketoxime with various transition metals like copper, nickel, and palladium has been investigated, detailed studies on the subsequent catalytic transformations of the coordinated oxime are less common. However, by drawing parallels with the reactivity of other aryl ketoximes, the potential for such transformations is evident. Key reaction classes that have been extensively studied for oximes, and are relevant to this compound, include Beckmann rearrangements, reductions, and C-H activation/cyclization reactions.

The Beckmann rearrangement, a classic acid-catalyzed reaction converting an oxime to an amide, can also be promoted by various metal catalysts. researchgate.netresearchgate.netsemanticscholar.orgbohrium.comrsc.org These catalysts can function as Lewis acids to activate the oxime hydroxyl group, facilitating the rearrangement under milder conditions than traditional strong acids. For an unsymmetrical ketoxime like this compound, the rearrangement can theoretically yield two different amide products depending on which group (phenyl or 4-pyridyl) migrates. The regioselectivity of this migration is a key aspect of ongoing research in metal-catalyzed Beckmann rearrangements.

Metal-catalyzed reductions of oximes offer an important route to primary amines. utc.edusemanticscholar.orgmdpi.com A variety of heterogeneous and homogeneous catalysts, often based on nickel, palladium, or platinum, are effective for this transformation. mdpi.com The reaction typically proceeds via hydrogenation of the C=N bond and hydrogenolysis of the N-O bond. The efficiency and selectivity of these catalytic systems are crucial for the clean synthesis of the corresponding amine, phenyl(4-pyridyl)methanamine, avoiding side products.

Furthermore, the presence of aryl and heteroaryl groups adjacent to the oxime moiety opens up possibilities for transition metal-catalyzed C-H functionalization reactions. researchgate.netresearchgate.netresearchgate.net Catalysts based on rhodium, palladium, or copper can direct the functionalization of C-H bonds on the phenyl or pyridyl ring, using the oxime as a directing group. Subsequent intramolecular cyclization can lead to the formation of diverse N-heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. frontiersin.orgmdpi.comcanterbury.ac.nzmdpi.com

While specific documented examples of these transformations for this compound are not extensively detailed in the reviewed literature, the general reactivity patterns established for related aryl ketoximes provide a strong foundation for predicting its behavior in the presence of suitable metal catalysts. The interplay between the phenyl and the electronically distinct 4-pyridyl group is expected to influence the regioselectivity and reactivity in these transformations, making it a subject of considerable synthetic interest.

Structural Elucidation and Conformational Analysis of Methanone, Phenyl 4 Pyridyl , Oxime

X-ray Crystallographic Analysis of Crystalline Forms

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in a crystalline solid. For Methanone (B1245722), phenyl(4-pyridyl)-, oxime, this technique is crucial for understanding its solid-state architecture, including polymorphism, intermolecular forces, and preferred molecular conformation. While specific crystallographic data for the 4-pyridyl isomer is not as extensively reported as for its 2-pyridyl counterpart, the principles of its analysis follow established methodologies.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon for related pyridyl methanone oximes. For instance, the analogous (E)-phenyl(pyridin-2-yl)methanone oxime is known to crystallize in at least two different monoclinic polymorphs, which differ in their space groups and crystal packing. nih.govnih.gov This suggests that Methanone, phenyl(4-pyridyl)-, oxime may also exhibit polymorphism depending on crystallization conditions such as solvent, temperature, and evaporation rate.

The crystal packing architecture in the solid state is dictated by a combination of intermolecular forces that direct the self-assembly of molecules. The analysis would involve identifying the unit cell parameters and the arrangement of molecules within it, revealing how they orient themselves to achieve maximum thermodynamic stability.

| Parameter | Description |

|---|---|

| Formula | C₁₂H₁₀N₂O |

| Crystal System | To be determined by diffraction experiment (e.g., Monoclinic, Orthorhombic). |

| Space Group | Symmetry group of the crystal (e.g., P2₁/n, C2/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

The supramolecular structure of this compound is stabilized by a network of non-covalent interactions. The primary interactions expected are:

Hydrogen Bonding: The oxime hydroxyl group (-OH) is a potent hydrogen bond donor, while the pyridyl nitrogen atom is a strong acceptor. This facilitates the formation of robust O-H···N hydrogen bonds, which often direct the primary assembly of molecules into chains or dimers. mdpi.com In related structures, these interactions can link molecules into infinite one-dimensional chains or centrosymmetric dimers. nanobioletters.comnih.gov

C-H···π Interactions: These weaker hydrogen bonds involve the interaction of C-H bonds from the phenyl or pyridyl rings with the electron cloud of an adjacent aromatic ring. mdpi.comnih.gov Such interactions play a significant role in reinforcing the crystal packing, often linking the primary hydrogen-bonded motifs into a more complex three-dimensional architecture. nih.govresearchgate.net The presence of both a phenyl and a pyridyl ring provides multiple sites for these interactions.

| Interaction Type | Donor (D) - H···Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|

| Hydrogen Bond | O-H···N(pyridyl) | 2.7 - 3.1 | 150 - 180 |

| Hydrogen Bond | O-H···O(oxime) | 2.6 - 3.0 | 150 - 180 |

| C-H···π Interaction | C-H(aryl)···π(aryl) | 3.2 - 3.8 (H to ring centroid) | > 120 |

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure, identifying functional groups, and determining isomeric forms, particularly in solution.

NMR spectroscopy is a powerful tool for confirming the molecular structure and investigating the geometric isomerism of oximes. creative-biostructure.com The C=N double bond of an oxime can exist in two geometric forms: E (entgegen) and Z (zusammen).

Structural Assignment: ¹H and ¹³C NMR spectra would confirm the presence of both the phenyl and 4-pyridyl rings. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with characteristic splitting patterns for the para-substituted pyridyl ring. The ¹³C NMR spectrum would show signals for all 12 carbon atoms, including the characteristic signal for the C=N carbon.

E/Z Isomerism: The chemical environment of the atoms near the C=N bond differs significantly between the E and Z isomers, leading to separate sets of signals in the NMR spectra if both isomers are present. uv.mxmdpi.com The ratio of isomers can be determined by integrating the corresponding signals. researchgate.net To unambiguously assign the configuration, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. A NOESY experiment would show spatial correlations between the oxime -OH proton and the protons of the nearby aromatic ring (either phenyl or pyridyl), allowing for definitive assignment of the E or Z configuration. nih.gov

| Technique | Information Yielded | Expected Observations |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals in the aromatic region (7.0-9.0 ppm); singlet for oxime OH (can be broad and variable). |

| ¹³C NMR | Carbon skeleton | Distinct signals for each of the 12 carbons; C=N signal typically >145 ppm. |

| NOESY | Spatial proximity of protons | Cross-peaks between the oxime OH proton and protons on either the phenyl or pyridyl ring, confirming the dominant isomer. |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding. The C=N stretch of the oxime typically appears in the 1620-1680 cm⁻¹ region. Vibrations corresponding to the C=C and C=N bonds of the aromatic pyridine (B92270) ring are expected around 1580-1610 cm⁻¹, while C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring breathing modes, which are often strong in Raman spectra, would be observed. The C=N stretching vibration is also typically Raman active.

Together, these techniques provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key oxime, phenyl, and pyridyl functional groups. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. youtube.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of chemical bonds and functional groups present, which are known as chromophores. uzh.ch

For this compound, the key chromophores are the phenyl ring, the pyridyl ring, and the oxime group (C=N-OH). The presence of conjugated π-systems (in the aromatic rings) and non-bonding electrons (on the nitrogen and oxygen atoms of the oxime group) gives rise to distinct electronic transitions. youtube.com The primary transitions expected for this compound are π → π* and n → π*. uzh.chlibretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org They are typically high-energy transitions, resulting in strong absorption bands, often in the UV region. The conjugated system formed by the phenyl and pyridyl rings connected to the C=N double bond is primarily responsible for these absorptions.

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms of the oxime functional group, is promoted to a π* anti-bonding orbital. youtube.comuzh.ch These transitions require less energy than π → π* transitions and therefore occur at longer wavelengths, but they are generally much weaker in intensity. uzh.ch

The solvent in which the spectrum is recorded can influence the position of these absorption bands. A summary of the expected electronic transitions for this compound is provided below.

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Relative Intensity |

| π → π | Phenyl Ring, Pyridyl Ring, C=N | Shorter Wavelength (UV) | High |

| n → π | C=N-OH (Oxime Group) | Longer Wavelength (UV-Vis) | Low |

Mass Spectrometry for Molecular Ion Verification and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it is invaluable for determining the molecular weight of a compound and providing information about its structure through the analysis of its fragmentation pattern.

For this compound (Molecular Formula: C₁₂H₁₀N₂O), the molecular weight is approximately 198.22 g/mol . guidechem.com In an electron ionization (EI) mass spectrum, the parent molecule is expected to lose an electron to form the molecular ion (M⁺˙), which would appear at an m/z value corresponding to its molecular weight.

The fragmentation of the molecular ion provides structural clues. The fragmentation of oximes can proceed through various pathways, including cleavage of bonds adjacent to the C=N group. nih.govnih.gov For this compound, characteristic fragmentation would involve the cleavage of the phenyl-carbonyl and pyridyl-carbonyl bonds, as well as rearrangements common to oximes. nih.gov The stability of the resulting fragments, such as the phenyl and pyridyl cations, often makes them prominent peaks in the spectrum.

A table of predicted principal fragments for this compound is presented below.

| m/z Value (Predicted) | Ion Structure/Formula | Description of Fragment |

| 198 | [C₁₂H₁₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 181 | [C₁₂H₉N₂]⁺ | Loss of OH radical |

| 121 | [C₇H₅N₂]⁺ | Phenyl-CN-N fragment |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, one can gain detailed insight into the nature and propensity of crystal packing interactions. researchgate.net

The Hirshfeld surface is often visualized using a d_norm map, where d_norm is a normalized contact distance. On this map, areas of red, white, and blue correspond to intermolecular contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively. nih.gov Intense red spots highlight the most significant interactions, such as strong hydrogen bonds.

For a crystal of this compound, the analysis would quantify several key interactions:

H···H Contacts: Typically, these are the most abundant interactions, arising from contacts between hydrogen atoms on different molecules. nih.gov

C···H/H···C Contacts: These represent interactions between carbon and hydrogen atoms and are significant in the packing of aromatic molecules. nih.gov

O···H/H···O Contacts: These are indicative of hydrogen bonds. The hydroxyl group of the oxime can act as a hydrogen bond donor, while the pyridyl nitrogen and the oxime oxygen can act as acceptors.

N···H/H···N Contacts: These interactions, particularly involving the pyridyl nitrogen, also contribute to the stability of the crystal structure. mdpi.com

Based on analyses of similar pyridyl-containing compounds, a hypothetical quantitative breakdown of the intermolecular contacts for this compound is presented in the table below. mdpi.comnih.gov

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | ~45 - 55% |

| C···H / H···C | ~25 - 35% |

| O···H / H···O | ~5 - 10% |

| N···H / H···N | ~3 - 8% |

| Other (C···C, C···N, etc.) | ~2 - 5% |

Computational and Theoretical Investigations of Methanone, Phenyl 4 Pyridyl , Oxime

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Studies on pyridine (B92270) oxime derivatives utilize DFT to explore their molecular orbitals and predict their reactivity.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter for assessing molecular stability and reactivity. ajchem-a.com

While specific HOMO-LUMO energy values for Methanone (B1245722), phenyl(4-pyridyl)-, oxime are not detailed in the provided search results, studies on related pyridine oxime isomers show that the electronic structure is a key focus of theoretical investigations. mdpi.com For instance, analysis of similar compounds often involves mapping the molecular electrostatic potential to identify regions of high electron density, which are potential sites for electrophilic attack. ajchem-a.commdpi.com In pyridine oximes, high electron density is typically observed around the nitrogen atom of the pyridine ring and the -N-OH group of the oxime moiety. mdpi.com

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the molecule's reactivity. ajchem-a.com These parameters provide insight into the chemical behavior of the compound.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table outlines the standard formulas used to calculate global reactivity parameters from HOMO and LUMO energies.

Specific calculated values for Methanone, phenyl(4-pyridyl)-, oxime were not available in the search results. However, DFT studies on analogous molecules use these parameters to predict reactivity trends. ajchem-a.comresearchgate.net

Conformational Landscape and Energy Minimization Studies

The three-dimensional structure of a molecule is critical to its function and reactivity. This compound has conformational flexibility, primarily due to the rotation around the single bonds connecting the phenyl and pyridyl rings to the central methanone oxime core.

Computational energy minimization studies are used to find the most stable geometric configuration (conformation) of the molecule. A key parameter in related structures, such as (E)-phenyl(pyridin-2-yl)methanone oxime, is the dihedral angle between the pyridine and phenyl rings, which was found to be 67.70 (8)° in one of its polymorphic forms. nih.gov Such studies help in understanding how the spatial arrangement of the aromatic rings influences the molecule's properties and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern its crystal packing. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction pathways. A study combining experimental and computational methods investigated the rearrangement of a related compound, N-benzoylethylpyridinium-4-oxime, in an aqueous solution. researchgate.net The investigation revealed a novel tandem reaction sequence involving a β-elimination followed by a hetero-Michael addition. researchgate.net

The process begins with the base-induced β-elimination, which cleaves the C(β)-N+(pyridinium) bond, forming two intermediate species: pyridine-4-oxime and phenyl vinyl ketone. Subsequently, these intermediates undergo a hetero-Michael addition reaction, where the oxygen of the pyridine-4-oximate attacks the phenyl vinyl ketone, leading to the formation of a new O-alkylated pyridine oxime ether, (E)-O-benzoylethylpyridine-4-oxime. researchgate.net This computational and experimental work provided a detailed understanding of the reaction's pH dependence and confirmed the structure of the final rearranged product. researchgate.net

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.com

The process involves placing the ligand into the binding site of the target protein and calculating the binding energy for different conformations. scispace.com Successful docking can predict the strength of the association (binding affinity) and highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.comnih.gov While specific molecular docking studies for this compound were not found in the search results, this method is commonly applied to pyridine-containing compounds and oxime derivatives to explore their potential as inhibitors of various enzymes. researchgate.netscispace.com

Quantum Chemical Descriptors and Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org In QSAR, quantum chemical descriptors—properties calculated using quantum mechanics, such as those derived from DFT—are used to represent the molecular structure in a quantitative manner. researchgate.net

These descriptors can include electronic properties (e.g., HOMO-LUMO energies, dipole moment), steric properties (e.g., molecular volume), and thermodynamic properties. nih.gov By correlating these descriptors with experimentally measured biological activity for a set of molecules, a predictive model can be built. frontiersin.org This model can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net Although a specific QSAR model for this compound was not identified, the general approach is widely used for classes of compounds like pyridine derivatives to optimize their therapeutic potential. frontiersin.orgnih.gov

Coordination Chemistry of Methanone, Phenyl 4 Pyridyl , Oxime and Its Metal Complexes

Ligand Design Principles and Coordination Modes

Pyridyl oximes, including Methanone (B1245722), phenyl(4-pyridyl)-, oxime, are of significant interest in ligand design due to their ability to form stable complexes with a variety of metal ions. researchgate.netnih.gov The presence of both a pyridyl nitrogen and an oxime group (C=N-OH) provides multiple coordination sites. researchgate.netuef.fi

Methanone, phenyl(4-pyridyl)-, oxime is an ambidentate ligand, meaning it can coordinate to a metal center through different atoms. researchgate.net The oxime group itself can coordinate through either its nitrogen or oxygen atom. researchgate.net Typically, the deprotonated oximato form (-C=N-O⁻) acts as a bidentate chelating ligand, coordinating to a metal ion through both the pyridyl nitrogen and the oxime nitrogen or oxygen. researchgate.netmdpi.com This chelation results in the formation of a stable five-membered ring, a common feature in complexes with 2-pyridyl oximes. The neutral form can also act as a chelating ligand through its pyridyl and oxime nitrogen atoms.

The coordination versatility of the oxime group is a key feature in its chemistry. The neutral oxime and its deprotonated oximato form can adopt various coordination modes, including monodentate coordination via nitrogen or oxygen, bidentate chelation, and bridging coordination. researchgate.net This flexibility allows for the construction of a wide range of complex structures.

Beyond chelation, the oximato group of this compound is an excellent bridging ligand, capable of linking two (μ₂) or three (μ₃) metal centers. researchgate.net This bridging often occurs through the nitrogen and oxygen atoms of the oximato group, facilitating the formation of polynuclear complexes and clusters. researchgate.net The pyridyl group can also participate in bridging, further extending the structural possibilities. The ability of pyridyl oximes to act as bridging ligands is fundamental to the synthesis of polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). researchgate.netnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) and UV-Vis spectroscopy, and magnetic susceptibility measurements. uef.fimdpi.comresearchgate.net

This compound and related pyridyl oximes form complexes with a wide range of transition metals. For instance, pyridyl oximes have been shown to form complexes with Co(II), Ni(II), Zn(II), Cu(II), Fe(II/III), and Cd(II). nih.govresearchgate.netnih.gov The specific metal ion influences the geometry and nuclearity of the resulting complex. For example, nickel(II) can form tetranuclear, hexanuclear, and nonanuclear clusters with oxime-based ligands. nih.gov Similarly, cobalt can form mixed-valent polynuclear complexes. nih.gov The coordination chemistry of pyridyl oximes with zinc(II) and copper(II) has been explored in the context of coordination polymers and MOFs. nih.govmdpi.comuniversityofgalway.iebohrium.com

The following table summarizes some of the transition metal complexes formed with pyridyl oxime ligands, illustrating the diversity of structures and metal ions involved.

| Metal Ion | Type of Complex | Reference |

| Ni(II) | Mononuclear, Dinuclear, Polynuclear Clusters | nih.gov |

| Co(II/III) | Polynuclear Clusters | nih.gov |

| Zn(II) | Mononuclear, Coordination Polymers, MOFs | mdpi.comnih.govmdpi.comuniversityofgalway.ie |

| Cu(II) | Mononuclear, Dinuclear, Trinuclear, Polynuclear, MOFs | uef.finih.govmdpi.comuniversityofgalway.ie |

| Fe(III) | Adsorption in MOFs | nih.govmdpi.comuniversityofgalway.ie |

| Cd(II) | Mononuclear | researchgate.net |

The versatility of this compound as a ligand allows for the formation of a spectrum of complexes, from simple mononuclear species to intricate polynuclear clusters. uef.fi In mononuclear complexes, a single metal ion is coordinated by one or more ligand molecules.

The bridging capability of the oximato group is crucial for the construction of polynuclear complexes, where multiple metal ions are linked together. researchgate.net This has led to the synthesis of a variety of di-, tri-, tetra-, and higher nuclearity clusters. uef.finih.gov For example, nickel(II) has been shown to form Ni₄, Ni₆, and Ni₉ clusters with oxime-based ligands. nih.gov These clusters often exhibit interesting magnetic properties arising from the interactions between the metal centers. nih.govnih.gov

The ability of pyridyl oximes to act as bridging ligands makes them suitable building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.govnih.govmdpi.comuniversityofgalway.iebohrium.com Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging ligands. nih.gov When these structures are porous, they are often referred to as MOFs.

The combination of pyridyl oximes with other bridging ligands, such as carboxylates, has proven to be a successful strategy for the synthesis of novel coordination polymers and MOFs. nih.govmdpi.comuniversityofgalway.iebohrium.com For example, the use of 2-pyridyl oximes in conjunction with 1,2,4,5-benzenetetracarboxylic acid has led to the formation of new 1D coordination polymers and 3D MOFs with zinc(II) and copper(II). nih.govmdpi.comuniversityofgalway.ie These materials can exhibit interesting properties, such as selective ion adsorption. nih.govmdpi.comuniversityofgalway.ie

Electronic and Magnetic Properties of Metal-Oxime Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the ligand, the metal ion, and the resulting coordination geometry. Pyridyl oxime ligands, including isomers of this compound, are instrumental in forming complexes with notable characteristics. nih.gov

Electronic Properties: The coordination of pyridyl oximes to metal centers can lead to distinct electronic and photophysical properties. For instance, a zinc(II) complex formed from a pyridine-2-chloroxime precursor, which subsequently transformed into a di(2-pyridyl)furoxan ligand, exhibits luminescence. mdpi.comresearchgate.net Upon excitation at 375 nm, this solid-state complex emits blue light with a maximum at 452 nm, a property attributed to intraligand electronic transitions. mdpi.comresearchgate.net Computational studies using Time-Dependent Density Functional Theory (TD-DFT) on nickel(II) complexes with methyl(2-pyridyl)ketone oxime have been employed to simulate and assign UV-Vis absorption bands, providing a clearer understanding of their electronic features. nih.gov Similarly, DFT calculations on various copper complexes with phenyl 2-pyridyl ketoxime have predicted electronic excitations in the visible range (358-480 nm). uef.fi

Magnetic Properties: Pyridyl oximes are a well-explored class of ligands for synthesizing molecular magnets, often facilitating ferromagnetic exchange interactions between metal centers. nih.gov The magnetic behavior of these complexes is highly dependent on the specific metal ion and the bridging modes of the oxime ligand.

Research on related pyridyl oxime complexes has revealed a range of magnetic phenomena:

Ferromagnetism: A tetranuclear nickel(II) complex incorporating pyridine-2-amidoxime ligands displayed ferromagnetic exchange interactions between the Ni(II) ions, with a coupling constant (J) of +1.79(4) cm⁻¹. nih.gov

Antiferromagnetism: In contrast, one-dimensional chain complexes containing an azo carboxylate oxime ligand showed weak antiferromagnetic coupling between adjacent high-spin Mn(II) and low-spin Fe(III) or Mn(III) ions. mdpi.com The coupling constants were determined to be -0.066(2) cm⁻¹ for the Mn(II)-Fe(III) complex and -0.274(2) cm⁻¹ for the Mn(II)-Mn(III) complex. mdpi.com

Single-Ion Magnetism: A pentanuclear cobalt complex featuring 2-methyl pyridyl ketoxime showed behavior indicative of single-ion magnetism, which arises from the zero-field splitting of a single metal ion rather than from coupling between multiple ions. nih.gov

The following table summarizes the magnetic properties of several metal complexes formed with related pyridyl oxime ligands.

| Complex | Ligand(s) | Metal Ions | Magnetic Behavior | Coupling Constant (J) / Parameters |

| [Ni₄(INA)₂(pyaox)₂(pyaoxH)₂(DMF)₂] | Pyridine-2-amidoxime, Isonicotinic acid | Ni(II) | Ferromagnetic | J = +1.79(4) cm⁻¹ |

| {[Mn(II)(MeOH)₂][Fe(III)(L)₂]₂}n | ((2-carboxyphenyl)azo)-benzaldoxime (H₂L) | Mn(II), Fe(III) (low-spin) | Antiferromagnetic | J = -0.066(2) cm⁻¹, g = 2.017(8) |

| {[Mn(II)(DMF)₂][Mn(III)(L)₂]₂·DMF}n | ((2-carboxyphenyl)azo)-benzaldoxime (H₂L) | Mn(II), Mn(III) (low-spin) | Antiferromagnetic | J = -0.274(2) cm⁻¹, g = 2.053(4) |

| Co₅(mpko)₆(mpkoH)₂(OMe)₂(H₂O)₆ | 2-methyl pyridyl ketoxime | Co(II), Co(III) | Single-Ion Magnetism | D_ion = 47.7(7) cm⁻¹, g = 2.085(2) |

Reactivity of Coordinated Oximes in Metal Centers

The coordination of an oxime group to a metal ion significantly alters its reactivity. mdpi.com The coordinated oxime group possesses three potential sites for reaction—the carbon, nitrogen, and oxygen atoms. mdpi.comnih.gov Furthermore, upon coordination, the acidity of the oxime's hydroxyl (-OH) group is substantially increased, making it more susceptible to deprotonation and subsequent reactions. mdpi.com This activation by metal ions opens pathways for a variety of chemical transformations that are often difficult to achieve with the free ligand. mdpi.comnih.gov

The presence of a metal ion can induce, promote, or mediate a wide range of reactions involving the oxime moiety. mdpi.com These transformations are central to modern inorganic and bioinorganic chemistry, as they underpin the catalytic role of metal ions. mdpi.com

A notable example of such a transformation was observed in the reaction between zinc(II) nitrate (B79036) and pyridine-2-chloroxime. mdpi.comresearchgate.net This reaction did not yield a simple coordination complex with the starting ligand. Instead, it resulted in the formation of a [ZnCl₂(L)] complex, where L is di(2-pyridyl)furoxan. mdpi.comresearchgate.net Detailed mechanistic studies suggested an unprecedented cross-coupling reaction between two coordinated 2-pyridyl nitrile oxide ligands, which are generated in situ from the pyridine-2-chloroxime. mdpi.comresearchgate.net This demonstrates the profound ability of a metal center to facilitate complex organic transformations that might not otherwise occur.

Other metal-mediated transformations possible for coordinated oximes include:

O-functionalization, N-functionalization, and C-functionalization: Reactions where new groups are added to the oxygen, nitrogen, or carbon atoms of the oxime. mdpi.com

Dehydration of aldoximes: The removal of water to form nitriles. mdpi.com

Beckmann rearrangement: The transformation of ketoximes into amides. mdpi.com

Redox reactions: Oxidation of the oxime to a carbonyl compound or reduction of oxime ethers and esters. mdpi.com

Template synthesis is a powerful strategy in coordination chemistry where a central metal ion acts as a scaffold, organizing reactants into a specific orientation that favors a particular reaction outcome. The metal ion pre-organizes the ligands, facilitating intramolecular reactions or controlled intermolecular reactions that would be entropically disfavored in the absence of the template.

The formation of the di(2-pyridyl)furoxan ligand in the presence of Zn(II) serves as an excellent illustration of a metal-assisted reaction that borders on a template effect. mdpi.comresearchgate.net Although the reaction may not be strictly categorized as Zn(II)-mediated, it is believed that the zinc center plays a crucial role by bringing the intermediate 2-pyridyl nitrile oxide molecules into close proximity. mdpi.com This spatial arrangement facilitates the ring-forming cross-coupling reaction, highlighting how metal coordination can direct the course of a chemical synthesis to produce complex heterocyclic structures. mdpi.com

Biological Activities and Mechanistic Insights of Methanone, Phenyl 4 Pyridyl , Oxime at the Molecular Level

Antimicrobial Activity

There is no specific information available detailing the antimicrobial activity of Methanone (B1245722), phenyl(4-pyridyl)-, oxime.

Antibacterial Mechanisms of Action

No studies specifically elucidating the antibacterial mechanisms of action for Methanone, phenyl(4-pyridyl)-, oxime were found.

Antifungal Mechanisms (e.g., Hyphal Formation Inhibition, Membrane Permeability Disruption, Phosphorylation Downregulation)

Specific data on the antifungal mechanisms of this compound, including its effects on hyphal formation, membrane permeability, or phosphorylation, is not available in the reviewed literature.

Antiviral Properties and Targets

There is no available research detailing the antiviral properties or specific molecular targets of this compound.

Anticancer Activity Mechanisms

No dedicated studies on the anticancer activity or mechanisms of this compound have been identified.

Inhibition of Key Signaling Pathways

Information regarding the inhibition of key signaling pathways by this compound is not present in the current body of scientific literature.

Kinase Inhibition Profiles

A specific kinase inhibition profile for this compound has not been determined or published in the available resources.

Cytotoxicity Mechanisms in Cell Lines

A thorough search of scientific databases and literature yielded no specific studies detailing the cytotoxicity mechanisms of this compound in any cell lines. Consequently, there is no available data on its effects on cell viability, proliferation, or the molecular pathways it might influence to induce cell death or survival.

Anti-inflammatory Pathways and Molecular Targets

There is no available research investigating the anti-inflammatory properties of this compound. Studies detailing its effects on key inflammatory pathways, such as the NF-κB or MAPK signaling cascades, or its interaction with molecular targets like cyclooxygenase (COX) enzymes or cytokines, have not been published.

Enzyme Reactivation Mechanisms (e.g., Acetylcholinesterase Reactivation)

While the oxime functional group is characteristic of compounds designed to reactivate acetylcholinesterase (AChE) inhibited by organophosphates, no studies were found that specifically evaluate this compound for this activity. Therefore, data on its reactivation kinetics, mechanism of action at the enzyme's active site, and efficacy compared to standard reactivators are not available. A review of related pyridine (B92270) compounds notes the general importance of this class of molecules as potential cholinesterase reactivators, but provides no specific data on this compound itself. vdoc.pub

Interaction with Biological Macromolecules (e.g., DNA Cleavage Studies)

Acaricidal Activity

A comprehensive literature search did not uncover any studies investigating the acaricidal (mite-killing) properties of this compound. There is no information regarding its efficacy against any species of mites or its potential mechanism of action as a pesticide.

Advanced Applications and Emerging Research Frontiers

Analytical Chemistry Applications (e.g., Metal Ion Detection and Quantification)

The presence of both a pyridyl nitrogen atom and an oxime group in Methanone (B1245722), phenyl(4-pyridyl)-, oxime makes it a potential ligand for the complexation of metal ions. The pyridyl group is a well-known coordinating moiety in the design of ligands for selective metal ion complexation and sensing. nih.gov The oxime group also provides an additional coordination site, allowing for the formation of stable chelate complexes with various metal ions.

While specific studies on the use of Methanone, phenyl(4-pyridyl)-, oxime for metal ion detection are not extensively documented in publicly available research, the broader class of pyridyl oximes has shown significant promise in this area. nih.gov The general principle involves the change in photophysical properties, such as color or fluorescence, of the pyridyl oxime upon binding to a specific metal ion. This change can be measured to detect and quantify the concentration of the metal ion in a sample. For instance, other pyridyl-containing compounds have been successfully immobilized on solid supports to create optical sensors for the detection of heavy metal ions. nih.gov Given its structural similarities, this compound could potentially be developed into a selective chemosensor for various metal cations. Further research is needed to explore its specific binding affinities and sensing capabilities for different metal ions.

Catalytic Applications in Organic Synthesis

Oximes and their derivatives have been investigated for their catalytic activity in various organic transformations. chalmers.senih.gov While direct catalytic applications of this compound are not widely reported, related pyridinium-4-oximes have demonstrated notable esterolytic activity, indicating their potential as catalysts for hydrolysis reactions. The catalytic cycle would involve the acetylation of the oxime followed by its deacetylation.

Furthermore, metal complexes of pyridyl oximes are being explored as catalysts. The coordination of a metal ion to the pyridyl oxime can modulate its electronic properties and create a catalytically active center for various organic reactions. mdpi.com The synergistic effect of the metal and the oxime ligand can facilitate transformations that are otherwise difficult to achieve. Research in this area is ongoing, with the potential to develop novel catalysts for a range of synthetic applications.

Role as Intermediates in Fine Chemical Synthesis

One of the most established applications of this compound is its role as a key intermediate in the synthesis of more complex organic molecules and fine chemicals. nsf.gov The oxime functionality can be readily transformed into other functional groups, making it a versatile building block in multi-step syntheses. For example, oximes can be converted into amines, nitriles, or amides, and can participate in various cyclization reactions to form heterocyclic compounds. clockss.org

A notable application is in the synthesis of pharmaceutical intermediates. Derivatives of 4-benzoylpyridine (B1666322) oxime have been synthesized and investigated for their potential anticonvulsant activity. researchgate.net This suggests that this compound can serve as a precursor for the development of new therapeutic agents. The oxime group can be modified to introduce various substituents, allowing for the fine-tuning of the biological activity of the final compounds.

Applications in Agricultural Chemistry (e.g., Herbicides, Fungicides, Pesticides)

The oxime functional group is a key component in a variety of agrochemicals, including herbicides, fungicides, and insecticides. nih.gov While specific data on the direct use of this compound in commercial agrochemicals is limited, research on related structures highlights the potential of this class of compounds in crop protection.

Recent studies have focused on the design and synthesis of novel 1,2,4-triazole (B32235) derivatives containing an oxime ether and a phenoxy pyridinyl moiety, which have shown significant fungicidal activity. nih.govresearchgate.net For instance, compounds with a structure related to this compound have demonstrated broad-spectrum antifungal properties against various plant pathogens. nih.gov One such derivative exhibited potent activity against S. sclerotiorum, P. infestans, R. solani, and B. cinerea. nih.gov These findings suggest that this compound could serve as a valuable scaffold for the development of new and effective fungicides.

Potential in Materials Science (e.g., Dyes, Polymer Additives)

The application of this compound in materials science is an emerging area of research. The aromatic rings and the polar oxime group suggest potential applications as a component in dyes or as an additive in polymers. The chromophoric nature of the phenyl and pyridyl rings could impart color to materials.

Furthermore, oxime esters are known to be used as photoinitiators in photopolymerizable compositions. While not directly this compound, far-red BODIPY-based oxime esters have been designed for photo-uncaging and drug delivery applications, where light is used to break the N-O bond of the oxime ester. rsc.org This suggests that derivatives of this compound could potentially be developed for applications in light-sensitive materials and drug delivery systems. Additionally, the ability of the pyridyl group to coordinate with metals opens up possibilities for creating metal-organic frameworks (MOFs) or coordination polymers with interesting optical or electronic properties. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

While classical methods for oxime synthesis are well-established, future research should focus on the development of more efficient, stereoselective, and environmentally benign synthetic routes to Methanone (B1245722), phenyl(4-pyridyl)-, oxime. Traditional methods often involve the reaction of the corresponding ketone with hydroxylamine (B1172632) hydrochloride, which can require harsh conditions and generate significant waste.

Future synthetic strategies could explore:

Catalytic Oximation: Investigating novel catalysts to facilitate the oximation reaction under milder conditions with higher yields and selectivity.

Flow Chemistry: The application of continuous flow technologies could offer improved control over reaction parameters, leading to higher purity products and safer handling of reagents.

Enzymatic Synthesis: Biocatalytic approaches, utilizing enzymes such as oxime-forming biocatalysts, could provide highly stereoselective and green synthetic pathways.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Oximation | Milder reaction conditions, improved yields, higher selectivity. | Development of novel metal-based or organocatalysts. |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Optimization of reactor design and reaction parameters. |

| Enzymatic Synthesis | High stereoselectivity, environmentally friendly, mild conditions. | Identification and engineering of suitable enzymes. |

Exploration of New Chemical Transformations

The oxime functionality in Methanone, phenyl(4-pyridyl)-, oxime is a versatile synthetic handle for a variety of chemical transformations. Beyond its role as a protecting group, future research should delve into its reactivity to generate novel molecular scaffolds.

Key areas for exploration include:

Beckmann Rearrangement: A detailed investigation into the Beckmann rearrangement of this compound could yield valuable amide products. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgillinois.edu The regioselectivity of this rearrangement, influenced by the electronic nature of the phenyl and 4-pyridyl groups, warrants a thorough study.

Cycloaddition Reactions: The oxime can participate in various cycloaddition reactions to construct heterocyclic systems. For instance, reaction with nitrile oxides could lead to the formation of 1,2,4-oxadiazole (B8745197) derivatives.

Reductive Amination: The reduction of the oxime can provide access to the corresponding primary amine, a crucial intermediate for the synthesis of a wide range of biologically active molecules.

Transition-Metal Catalyzed Cross-Coupling Reactions: The development of methods for the C-H functionalization of the aromatic rings, directed by the oxime group, would open up new avenues for creating diverse derivatives.

Advanced Characterization of Conformational Dynamics

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical, chemical, and biological properties. While basic characterization is available, a deeper understanding of its conformational landscape is necessary.

Future research should employ a combination of experimental and computational techniques:

Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the through-space proximity of protons, helping to elucidate the preferred solution-state conformation. nih.govresearchgate.netrsc.orgresearchgate.netmdpi.com

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) and molecular dynamics simulations can be used to map the potential energy surface, identify low-energy conformers, and understand the barriers to conformational changes. uef.fimdpi.comweizmann.ac.ilnih.gov

Rational Design of Derivatives with Tuned Properties

The phenyl and 4-pyridyl rings of this compound offer ample opportunities for structural modification to tune its properties for specific applications. A systematic structure-activity relationship (SAR) study is crucial for the rational design of new derivatives.

Future design strategies should focus on:

Bioisosteric Replacements: Replacing the phenyl or pyridyl rings with other aromatic or heteroaromatic systems to modulate properties such as solubility, metabolic stability, and target binding affinity.

Introduction of Functional Groups: The strategic placement of electron-donating or electron-withdrawing groups on the aromatic rings can influence the electronic properties of the molecule, which in turn can affect its reactivity and biological activity.